molecular formula C10H13ClO B13887883 1-(Chloromethyl)-3-propoxybenzene

1-(Chloromethyl)-3-propoxybenzene

Cat. No.: B13887883
M. Wt: 184.66 g/mol
InChI Key: PTMGPXXCEYDJFZ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-propoxybenzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a propoxy group

Preparation Methods

The synthesis of 1-(Chloromethyl)-3-propoxybenzene typically involves the chloromethylation of 3-propoxybenzene. One common method includes the reaction of 3-propoxybenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1-(Chloromethyl)-3-propoxybenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For instance, nucleophilic substitution with hydroxide yields 3-propoxybenzyl alcohol, while oxidation with potassium permanganate produces 3-propoxybenzoic acid.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-propoxybenzene in chemical reactions involves the activation of the benzene ring by the electron-donating propoxy group, which facilitates electrophilic substitution reactions. The chloromethyl group acts as a reactive site for nucleophilic attack, leading to various substitution products .

In biological systems, the compound may interact with enzymes and proteins through covalent modification of amino acid residues, affecting their function and activity .

Comparison with Similar Compounds

1-(Chloromethyl)-3-propoxybenzene can be compared with other chloromethyl-substituted benzene derivatives, such as:

The uniqueness of this compound lies in the specific positioning of the substituents, which influences its chemical behavior and suitability for various applications.

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

1-(chloromethyl)-3-propoxybenzene

InChI

InChI=1S/C10H13ClO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7H,2,6,8H2,1H3

InChI Key

PTMGPXXCEYDJFZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)CCl

Origin of Product

United States

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